molecular formula C19H20N2O2S B4615180 N-(3-methoxypropyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-(3-methoxypropyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B4615180
M. Wt: 340.4 g/mol
InChI Key: SMHVYXWFEZTGMF-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is 340.12454906 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives as NK-3 Receptor Antagonists

The study on functionalization through lithiation of quinoline carboxamide derivatives highlights their application in labeling with carbon-11 for NK-3 receptor antagonist SB 222200, showing potential for in vivo study of NK-3 receptor by positron emission tomography (Bennacef et al., 2007).

Synthesis of Monomethoxynaphthoquinolines

Another study presents the synthesis of monomethoxynaphthoquinolines through photocyclization, leading to the preparation of compounds with potential applications in various fields of chemistry and pharmacology (Pakray & Castle, 1987).

ATM Kinase Inhibitors for Cancer Therapy

The discovery and optimization of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase indicate their potential as orally bioavailable agents for cancer therapy. These compounds show efficacy in combination with DNA strand break-inducing agents in disease-relevant models (Degorce et al., 2016).

Radioligands for Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands for visualization of peripheral benzodiazepine receptors, demonstrating their utility in noninvasive assessment with positron emission tomography (Matarrese et al., 2001).

Photobiological Studies on Quinolinones

The synthesis and preliminary photobiological studies of novel furo and thienoquinolinones explore their potential as photochemotherapeutic agents, providing insights into their antiproliferative activity and toxic side effects (Fossa et al., 2002).

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13-8-9-18(24-13)17-12-15(19(22)20-10-5-11-23-2)14-6-3-4-7-16(14)21-17/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHVYXWFEZTGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.